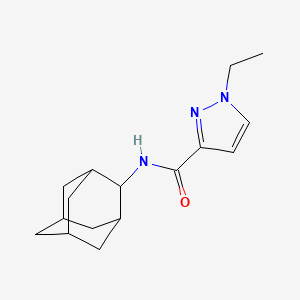
N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide, also known as APEC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. APEC is a member of the pyrazole carboxamide family and has been shown to exhibit a range of biochemical and physiological effects.
科学的研究の応用
N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide has a range of potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. This compound has also been shown to be a potent and selective inhibitor of the anandamide hydrolyzing enzyme, fatty acid amide hydrolase (FAAH). This makes this compound a potential tool for studying the endocannabinoid system, which is involved in a range of physiological processes, including pain perception, appetite regulation, and mood.
作用機序
N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide acts as a selective antagonist of the TRPV1 channel by binding to the channel and preventing the influx of calcium ions, which are involved in pain perception and inflammation. This compound also inhibits FAAH by binding to the enzyme and preventing the breakdown of endocannabinoids, which are involved in a range of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound is a potent and selective TRPV1 antagonist, with an IC50 value of 4.1 nM. This compound has also been shown to be a potent and selective inhibitor of FAAH, with an IC50 value of 0.05 μM. In vivo studies have shown that this compound has analgesic effects in animal models of pain, inflammation, and neuropathic pain.
実験室実験の利点と制限
One of the advantages of using N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for TRPV1 and FAAH. This makes it a potentially useful tool for studying the endocannabinoid system and pain perception. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more soluble derivatives of this compound that can be administered in vivo. Another area of interest is the study of the effects of this compound on other targets in the endocannabinoid system, such as the cannabinoid receptors CB1 and CB2. Additionally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of pain, inflammation, and other conditions.
合成法
The synthesis of N-2-adamantyl-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that includes the reaction of 2-adamantanone with ethyl hydrazine to form 2-adamantanone hydrazone. This is followed by the reaction of the hydrazone with acetic anhydride to form N-acetyl-2-adamantylhydrazine. Finally, the reaction of N-acetyl-2-adamantylhydrazine with ethyl isocyanate yields this compound.
特性
IUPAC Name |
N-(2-adamantyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-19-4-3-14(18-19)16(20)17-15-12-6-10-5-11(8-12)9-13(15)7-10/h3-4,10-13,15H,2,5-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKQUJJCAXWGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}-N-(2-isopropylphenyl)acetamide](/img/structure/B5324520.png)
![N-cyclopropyl-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324528.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5324534.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)
![4-hydroxy-9-methyl-2-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-7(6H)-one](/img/structure/B5324564.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5324570.png)

![N-benzyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324594.png)
![4-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5324597.png)
![ethyl 2-(5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5324605.png)
![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5324616.png)
![{1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5324623.png)
